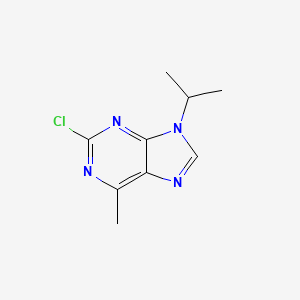![molecular formula C11H11ClN2O3 B6167529 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid CAS No. 1306078-42-1](/img/new.no-structure.jpg)
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C13H13ClN2O3 It is a derivative of benzoic acid, featuring a chloro group and a cyclopropylcarbamoyl amino group attached to the benzene ring
准备方法
The synthesis of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and cyclopropylamine.
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid group of 2-chlorobenzoic acid and the amine group of cyclopropylamine. This is usually achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
化学反应分析
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylcarbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include substituted benzoic acids and various amide derivatives.
科学研究应用
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups for reactivity.
作用机制
The mechanism of action of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
相似化合物的比较
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid can be compared with other similar compounds:
Similar Compounds: Similar compounds include other substituted benzoic acids and amide derivatives, such as 2-chloro-4-aminobenzoic acid and 4-[(cyclopropylcarbamoyl)amino]benzoic acid.
Uniqueness: The presence of both the chloro group and the cyclopropylcarbamoyl amino group makes this compound unique, providing specific reactivity and potential biological activity that may not be present in other similar compounds.
属性
CAS 编号 |
1306078-42-1 |
|---|---|
分子式 |
C11H11ClN2O3 |
分子量 |
254.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



